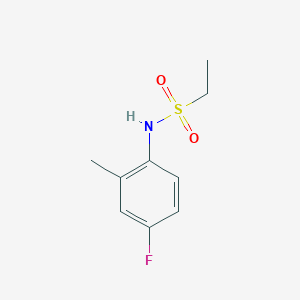
N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with two pyrazole rings, which are known for their diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the aminocarbonyl and carboxamide groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine
- Heparinoid compounds
Uniqueness
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N6O2 |
|---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H20N6O2/c1-5-19-9(4)11(8(3)18-19)14(22)17-10-7-16-20(6-2)12(10)13(15)21/h7H,5-6H2,1-4H3,(H2,15,21)(H,17,22) |
InChI Key |
ZZPFJHSIPAGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=C(N(N=C2)CC)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10963728.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10963733.png)

![3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963744.png)

![N,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963766.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10963770.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]acetate](/img/structure/B10963787.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylfuran-3-carbohydrazide](/img/structure/B10963804.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone](/img/structure/B10963823.png)
![N-(2,6-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963825.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]benzamide](/img/structure/B10963829.png)
![5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10963835.png)
